Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate (CAS 2310122-92-8, MF C19H26N2O4, MW 346.43 g/mol) is a synthetic small molecule that integrates a piperidine ring, a 3-methoxypyrrolidine moiety, and a methyl benzoate ester through a carbonyl linker. It belongs to a structural class of piperidine-1-carbonyl aromatic esters that has attracted attention in medicinal chemistry as versatile intermediates and privileged scaffolds.

Molecular Formula C19H26N2O4
Molecular Weight 346.427
CAS No. 2310122-92-8
Cat. No. B2424075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate
CAS2310122-92-8
Molecular FormulaC19H26N2O4
Molecular Weight346.427
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C19H26N2O4/c1-24-17-9-12-21(13-17)16-7-10-20(11-8-16)18(22)14-3-5-15(6-4-14)19(23)25-2/h3-6,16-17H,7-13H2,1-2H3
InChIKeyOEUNIVMPBKRXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate: Structural and Procurement Baseline for a Dual-Heterocyclic Research Intermediate


Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate (CAS 2310122-92-8, MF C19H26N2O4, MW 346.43 g/mol) is a synthetic small molecule that integrates a piperidine ring, a 3-methoxypyrrolidine moiety, and a methyl benzoate ester through a carbonyl linker . It belongs to a structural class of piperidine-1-carbonyl aromatic esters that has attracted attention in medicinal chemistry as versatile intermediates and privileged scaffolds . The compound is commercially available at >95% purity via custom synthesis, but its biological profile remains largely uncharacterized in the published literature; as of current ChEMBL data, no experimentally determined bioactivity has been annotated for this specific structure .

Why In-Class Piperidine-Carbonyl Benzoate Analogs Cannot Simply Interchange with Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate


Superficial structural similarity among piperidine-carbonyl benzoate derivatives masks critical differences in key molecular properties that directly impact binding, selectivity, and formulation behavior. This compound possesses both an H-bond accepting 3-methoxypyrrolidine unit and the ester carbonyl, which together provide a more polar and conformationally restricted pharmacophore—its computed logP of 2.45 (ZINC) places it in a favorable range for CNS permeability, distinguishing it from simpler unsubstituted piperidine analogs or more hydrophobic analogs . Furthermore, the piperidine N-substitution pattern, the presence of the methoxy group on the pyrrolidine ring, and the para-substituted benzoate ester collectively create a unique spatial arrangement of hydrogen bond acceptors that cannot be replicated by compounds lacking the 3-methoxypyrrolidine moiety (e.g., methyl 4-(piperidine-1-carbonyl)benzoate) or by those with different N-acyl substitutions (e.g., 1-cyclopropanecarbonyl or 4-chlorobenzoyl analogs) . These differences in logP, rotatable bond count, and H-bond acceptor distribution mean that even closely related in-class compounds will exhibit divergent target engagement profiles and pharmacokinetic properties.

Quantitative Differentiation Evidence for Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate Against Its Closest Analogs


Predicted CNS Drug-Likeness: logP Comparison Between Target Compound and Sulfonamide Analog

The target compound's predicted logP of 2.45 (computed by ZINC) falls within the optimal range for CNS drug candidates (logP 1–3) , whereas the sulfonamide analog 4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2320211-94-5, MW 395.52, C19H29N3O4S) shows a marked increase in topological polar surface area (tPSA >100 Ų) due to the sulfonamide group, which is known to reduce passive BBB permeability . This difference in physicochemical profile makes the target compound a more suitable starting point for CNS-targeted programs where brain penetration is a primary objective.

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Hydrogen Bond Acceptor Count Advantage vs. Unsubstituted Methyl 4-(Piperidine-1-carbonyl)benzoate

The target compound possesses 6 hydrogen bond acceptors (4 oxygen atoms, 2 nitrogen atoms) versus only 3 H-bond acceptors in the structurally simpler methyl 4-(piperidine-1-carbonyl)benzoate (CAS not registered for this exact form; C14H17NO3, MW 247.29) . The additional 3-methoxypyrrolidine group introduces two additional H-bond acceptor sites (the methoxy oxygen and the pyrrolidine nitrogen) that can engage in key interactions with biological targets. Piperidine-based sigma receptor ligand SAR studies have demonstrated that the presence of a distal basic nitrogen and an additional oxygen-containing substituent significantly modulates receptor affinity and selectivity, with Ki values shifting by 10- to 100-fold depending on substitution pattern .

Medicinal chemistry Structure-activity relationships Ligand efficiency

Rotatable Bond and Conformational Flexibility Compared to 1-(3,5-Dimethoxybenzoyl) Analog

The target compound has an estimated 5 rotatable bonds (excluding the 3-methoxypyrrolidine ring), providing a balance between flexibility and conformational preorganization . In contrast, the 1-(3,5-dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine analog (CAS 2320421-28-9, C19H28N2O4, MW 348.44) contains two methoxy substituents on the benzoyl ring, which adds one additional rotatable bond and increases steric bulk around the carbonyl . The para-methyl ester substitution of the target compound provides a linear, less sterically hindered geometry that may facilitate more predictable structure-based design compared to the 3,5-disubstituted analog.

Conformational analysis Molecular docking Ligand design

Molecular Weight and Ligand Efficiency Potential vs. Heavier Sulfonamide and Acetamide Congeners

At 346.43 g/mol, the target compound sits within the optimal molecular weight range for lead-like compounds (MW < 350) . This is notably lighter than the sulfonamide analog (CAS 2320211-94-5, MW 395.52) and the acetamide analog N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide (MW ~373.45) . Within the benzoylpiperidine MAGL inhibitor class, molecular weight has been shown to inversely correlate with ligand efficiency indices (LE and LLE), with compounds in the 340–360 Da range achieving favorable balance between potency and drug-like properties .

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

Recommended Research and Procurement Scenarios for Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate


CNS Drug Discovery: Sigma Receptor and GPCR Ligand Screening Libraries

With a predicted logP of 2.45 and a dual basic nitrogen pharmacophore, this compound is well-suited as a scaffold for CNS-targeted screening libraries, particularly for sigma-1/sigma-2 receptor and certain GPCR targets where piperidine-pyrrolidine combinations have demonstrated nanomolar affinity in published SAR studies . Its physicochemical profile (low MW, modest logP, multiple H-bond acceptors) aligns with CNS drug-likeness criteria more closely than heavier sulfonamide or acetamide analogs .

MAGL and Serine Hydrolase Inhibitor Lead Optimization

Benzoylpiperidine derivatives have been validated as reversible MAGL inhibitors with therapeutic potential in neuroinflammation and pain . The target compound's para-methyl benzoate ester provides a synthetic handle for further derivatization, and its 3-methoxypyrrolidine moiety introduces additional polar contacts that could enhance target engagement over simpler piperidine-carbonyl benzoate scaffolds .

Chemical Biology Probe Development for Target Deconvolution

Given its uncharted biological profile (no ChEMBL activity annotations as of current data), this compound represents a novel chemical starting point for academic screening centers and chemical biology groups seeking to identify new target-ligand pairs. The methyl ester group can be hydrolyzed to the carboxylic acid for bioconjugation or affinity chromatography applications .

Custom Synthesis Starting Material for Parallel Library Synthesis

The 4-(3-methoxypyrrolidin-1-yl)piperidine intermediate (CAS 864356-29-6) and its N-acylated derivatives serve as versatile building blocks for parallel amide and ester library synthesis. The target compound's defined substitution pattern and commercial availability enable rapid analog generation through ester hydrolysis, amide coupling, or N-alkylation chemistry .

Quote Request

Request a Quote for Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.